(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone (CAS: 249762-62-7), commercially known as PDGFR Tyrosine Kinase Inhibitor I or D-64406, is a cell-permeable bis(1H-2-indolyl)-1-methanone derivative. It functions as a highly selective, ATP-competitive, and reversible inhibitor of platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3) . For procurement and assay design, its primary value lies in its targeted dual-inhibition profile, offering nanomolar potency against PDGFR-beta (IC50 = 90 nM in vitro) and FLT3 (IC50 = 100 nM in EOL-1 cells) while maintaining strict inactivity (IC50 > 10 µM) against a broad panel of off-target kinases including EGFR, FGFR-1, and JAK-2 . This clean selectivity profile makes it a critical benchmark compound for isolating PDGFR/FLT3-driven signaling pathways in oncological and hematopoietic research without the confounding cytotoxicity associated with broader-spectrum inhibitors.
Substituting D-64406 with generic broad-spectrum tyrosine kinase inhibitors or multi-kinase inhibitors (e.g., PDGFR Tyrosine Kinase Inhibitor III) introduces severe confounding variables in cellular assays due to off-target inhibition of EGFR, FGFR, and PKC . Furthermore, substituting with its closest structural analog, the 5-butanoate ester derivative D-65476 (PDGFR Tyrosine Kinase Inhibitor II), results in a significant loss of potency; D-65476 exhibits a cellular PDGFR IC50 of 1.1 µM, which is more than five times weaker than the 200 nM IC50 of D-64406 in identical Swiss 3T3 cell models , . The free 5-hydroxyl group in D-64406 provides critical hydrogen-bonding interactions within the ATP-binding pocket that are sterically hindered by the bulky butanoate group in D-65476, directly impacting binding affinity, required assay concentrations, and overall reproducibility.
In comparative cellular assays using Swiss 3T3 cells, D-64406 demonstrates an IC50 of 200 nM against PDGFR . In contrast, its direct structural analog, D-65476 (PDGFR Tyrosine Kinase Inhibitor II), which features a 5-butanoate ester instead of a 5-hydroxyl group, yields an IC50 of 1.1 µM under identical conditions . This 5.5-fold difference in cellular potency highlights the necessity of the free hydroxyl group for optimal target engagement.
| Evidence Dimension | Cellular PDGFR Inhibition (IC50) |
| Target Compound Data | 200 nM (D-64406) |
| Comparator Or Baseline | 1.1 µM (D-65476 / PDGFR TKI II) |
| Quantified Difference | 5.5-fold higher cellular potency |
| Conditions | Swiss 3T3 cell assay |
Procuring D-64406 ensures higher assay sensitivity and allows for lower dosing concentrations, minimizing the risk of solvent toxicity or non-specific effects in cell-based models.
While PDGFR Tyrosine Kinase Inhibitor III acts as a broad multikinase inhibitor targeting PDGFR, EGFR, FGFR, PKA, and PKC , D-64406 maintains strict selectivity. Quantitative profiling shows that D-64406 has an IC50 > 10 µM against EGFR, FGFR-1, JAK-2, and PKCalpha . This massive selectivity window (>100-fold compared to its 90 nM in vitro IC50 for PDGFR-beta) ensures that observed phenotypic changes are exclusively driven by PDGFR/FLT3 inhibition.
| Evidence Dimension | Off-target kinase inhibition (IC50) |
| Target Compound Data | > 10 µM for EGFR, FGFR-1, JAK-2, PKC |
| Comparator Or Baseline | Potent inhibition of EGFR/FGFR/PKC (PDGFR TKI III) |
| Quantified Difference | >100-fold selectivity window for D-64406 vs. off-targets |
| Conditions | In vitro kinase profiling panels |
Selecting D-64406 eliminates confounding cross-reactivity in complex signaling assays, making it the preferred choice for validating PDGFR-specific or FLT3-specific pathways.
D-64406 exhibits differential affinity between PDGFR subtypes, showing an in vitro IC50 of 90 nM for PDGFR-beta compared to 1.0 µM for PDGFR-alpha . This ~11-fold preference for the beta subtype is highly valuable for researchers needing to dissect PDGFR-beta-specific angiogenic or fibrotic pathways, a capability not afforded by pan-PDGFR inhibitors that hit both alpha and beta isoforms with equal potency.
| Evidence Dimension | Isoform-specific IC50 |
| Target Compound Data | 90 nM (PDGFR-beta) |
| Comparator Or Baseline | 1.0 µM (PDGFR-alpha) |
| Quantified Difference | 11-fold selectivity for PDGFR-beta over PDGFR-alpha |
| Conditions | Purified in vitro kinase assay |
This isoform bias allows researchers to selectively probe PDGFR-beta-driven mechanisms in vascular and fibrotic disease models without fully suppressing PDGFR-alpha.
D-64406 is highly effective in hematopoietic models driven by FLT3 mutations, inhibiting the proliferation of TEL-Flt3-transfected BA/F3 cells with an IC50 of <300 nM in the absence of IL-3 , [1]. To confirm that this effect is driven by specific FLT3 inhibition rather than general cytotoxicity, baseline comparisons show that the IC50 shifts to >1000 nM in the presence of IL-3 [1]. It also demonstrates an IC50 of 100 nM in EOL-1 cells .
| Evidence Dimension | FLT3-dependent cell proliferation (IC50) |
| Target Compound Data | <300 nM (absence of IL-3) |
| Comparator Or Baseline | >1000 nM (presence of IL-3) |
| Quantified Difference | >3.3-fold shift confirming FLT3-specific mechanism |
| Conditions | TEL-Flt3-transfected BA/F3 cells |
Buyers developing targeted therapies for FLT3-mutated leukemias require this specific inhibitor to accurately model target engagement and cell death mechanisms without background cytotoxicity.
Due to its 90 nM IC50 for PDGFR-beta and >10 µM IC50 for off-target kinases like FGFR and EGFR, D-64406 is the ideal biochemical tool for isolating PDGFR-beta's role in smooth muscle cell proliferation and fibrotic tissue remodeling, avoiding the multi-pathway suppression seen with generic TKIs .
With its potent inhibition of TEL-Flt3 (IC50 < 300 nM) and high activity in EOL-1 cells, this compound is routinely procured as a positive control or benchmark inhibitor in high-throughput screening assays designed to discover next-generation FLT3 inhibitors .
Because D-64406 has been quantitatively shown to sensitize 32D cells to radiation-induced apoptosis, it is highly relevant for translational research investigating combination therapies of targeted kinase inhibitors with radiotherapy in hematological malignancies .